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Compound of Interest

Compound Name: Sapitinib difumurate

Cat. No.: B10825179

Introduction: Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive inhibitor of the
ErbB family of receptor tyrosine kinases.[1][2] Developed by AstraZeneca, it uniquely
demonstrates equipotent inhibition across the epidermal growth factor receptor (EGFR, ErbB1),
HER2 (ErbB2), and HER3 (ErbB3), distinguishing it from more selective agents.[3][4]
Deregulation of ErbB signaling is a well-established driver of tumor proliferation, survival, and
metastasis in numerous cancers.[3] By simultaneously blocking signaling from these key
receptors, Sapitinib was designed to offer a more comprehensive therapeutic strategy,
particularly in cancers where multiple ErbB receptors are implicated.[3][4]

This technical guide provides a detailed overview of the discovery, mechanism of action,
synthesis, and preclinical evaluation of Sapitinib for an audience of researchers and drug
development professionals.

Discovery and Rationale

The discovery of Sapitinib stemmed from a lead optimization program aimed at identifying a
pan-ErbB inhibitor. The goal was to develop a compound that could simultaneously block
signaling from EGFR, HER2, and HERS3, a feature considered potentially beneficial in
overcoming resistance and addressing a broader range of tumors than selective EGFR or
HER?2 inhibitors.[3] The optimization of a lead compound (compound 1) led to the identification
of Sapitinib (also referred to as compound 2 or AZD8931).[3]

Docking studies using a model of the HER2 kinase domain were instrumental in rationalizing
the structure-activity relationships. These studies suggested that the methyl acetamide side
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chain present in Sapitinib was key to its increased HER2 activity.[3] The resulting compound,
Sapitinib, not only demonstrated equipotent, reversible inhibition of all three key ErbB receptors
but also exhibited favorable pharmacokinetic properties in preclinical species, positioning it for
further development.[3]

Fig 1. High-level workflow for the discovery of Sapitinib (AZD8931).

Mechanism of Action

Sapitinib functions as a reversible, ATP-competitive inhibitor of the intracellular kinase domains
of EGFR, ErbB2, and ErbB3.[2][5] The ErbB receptor family, upon activation by ligands (for
EGFR, ErbB3, and ErbB4) or through heterodimerization, forms homo- and heterodimers. This
dimerization stimulates the intracellular tyrosine kinase domain, leading to autophosphorylation
and the activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and
PI3BK/AKT pathways.[6] These pathways are critical for cell proliferation, survival, and
angiogenesis.[1][6]

By binding to the ATP-binding pocket of the kinase domain, Sapitinib blocks the
phosphorylation and subsequent activation of these receptors, effectively shutting down the
downstream signaling and inhibiting tumor cell growth and survival.[1] Its equipotent nature
ensures that signaling through EGFR-EGFR homodimers, ErbB2-containing heterodimers
(e.q., ErbB2-ErbB3), and other combinations is simultaneously suppressed.[3][7]

Fig 2. Inhibition of the ErbB signaling pathway by Sapitinib.

Chemical Synthesis

A multi-kilogram scale synthesis for Sapitinib (AZD8931) has been developed, featuring a
Dimroth rearrangement to construct the core aminoquinazoline structure. The overall yield for
this process was reported as 41%.[8] The key steps are outlined below.

Fig 3. Key stages in the multi-kilogram synthesis of Sapitinib.

Detailed Synthesis Steps (based on Goundry et al., 2017):[8]

» Formation of the Quinazoline Precursor: The synthesis begins with the reaction of starting
materials to form an intermediate, which is then processed to create the core quinazoline
structure.
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 Nitration: A crucial step involves the nitration of an intermediate (E). This reaction required
careful control, as using more than 1.2 equivalents of nitric acid led to a thermally unstable
mixture, while less than 1.0 equivalent resulted in a slow conversion. The optimized
conditions yielded the desired product (F) in 67% yield.[8]

e Reduction: The nitro group of intermediate F is then reduced to an amine (G) using catalytic
hydrogenation (H2 gas over a Platinum/Vanadium on carbon catalyst). This step achieved a
78% yield.[8]

o Dimroth Rearrangement: The key aminoquinazoline core is constructed via a Dimroth
rearrangement. Intermediate G is reacted with another component (H) in a 2-MeTHF-AcOH
solvent system at 90°C, yielding the rearranged product in 84% vyield.[8]

» Final Assembly: The final steps involve coupling the quinazoline core with the side chain to
yield the final Sapitinib molecule.[8]

Quantitative Preclinical Data

The biological activity of Sapitinib has been extensively characterized through various in vitro
and in vivo assays.

Table 1: In Vitro Inhibitory Activity This table summarizes the half-maximal inhibitory
concentrations (IC50) of Sapitinib against its primary targets in both enzymatic and cellular

assays.
Target Assay Type IC50 (nM) Reference(s)
EGFR Cell-free (Kinase) 4 [2]
ErbB2 Cell-free (Kinase) 3 [2]
EGFR Cellular (KB cells) 4 [5]
ErbB2 Cellular (MCF-7 cells) 3 [5]
ErbB3 Cellular (MCF-7 cells) 4 [519]

Table 2: Cellular Antiproliferative Activity This table shows the half-maximal growth inhibition
(G150) against a panel of human tumor cell lines.
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Cell Line Cancer Type GI50 (nM) Reference(s)
. NSCL.C (EGFR 01 2]
mutation)
NCI-H437 NSCLC >10,000 [2]
BT474c Breast - [7]
Calu-3 NSCLC - [7]
LoVo Colorectal - [7]
FaDu SCCHN - [7]

Table 3: Preclinical Pharmacokinetic Parameters Sapitinib demonstrated favorable oral
pharmacokinetics across multiple preclinical species.

Species Parameter Value Reference(s)
Rat Bioavailability Good [5]
Dog Bioavailability Good [5]
Hepatocyte Turnover ]
Human _ < 4.5 uL/min/10° cells [5]
(Clint)

Tumor Growth
o Potent at 100 mg/kg
Mouse Inhibition (LoVo ) [5]
(oral, daily)
Xenograft)

Key Experimental Protocols

1. Isolated Kinase Assays (ELISA-based)

» Objective: To determine the inhibitory activity of Sapitinib against the isolated kinase domains
of EGFR and ErbB2.

o Methodology:
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o The intracellular kinase domains of human EGFR and ErbB2 are cloned and expressed in
a baculovirus/Sf21 system.[7]

o The purified kinase domains are incubated in reaction plates with a substrate (e.g., a
synthetic peptide).

o Sapitinib, at various concentrations, is added to the wells.

o The kinase reaction is initiated by the addition of ATP at its Km concentration (e.g., 2 UM
for EGFR, 0.4 uM for ErbB2).[2]

o After incubation, the level of substrate phosphorylation is quantified using an ELISA-based
method with a phosphorylation-specific antibody.

o IC50 values are calculated by plotting the percent inhibition against the logarithm of the
inhibitor concentration.

. Cellular Phosphorylation Assays

Objective: To measure the inhibition of ligand-stimulated receptor phosphorylation in intact
cells.

Methodology (Example: HER3 phosphorylation in MCF-7 cells):
o MCEF-7 cells are cultured to sub-confluence in appropriate media.
o Cells are serum-starved to reduce basal receptor activity.

o Cells are pre-incubated with varying concentrations of Sapitinib for a defined period (e.g.,
1-2 hours).

o Receptor phosphorylation is stimulated by adding a specific ligand (e.g., heregulin for
HERS3).[5]

o After a short incubation (e.g., 10-15 minutes), cells are lysed.

o The levels of phosphorylated HER3 (p-HERS3) and total HER3 are determined by Western
blot or ELISA.
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o IC50 values are determined by quantifying the reduction in the p-HERS signal relative to
the total HER3 signal across the range of Sapitinib concentrations.

3. Antiproliferative MTS Assay
» Objective: To determine the effect of Sapitinib on the proliferation of tumor cell lines.
o Methodology:

o Tumor cells (e.g., PC-9, FaDu) are seeded into 96-well plates and allowed to adhere
overnight.

o The medium is replaced with fresh medium containing a range of Sapitinib concentrations
(e.g., 0.001 to 10 uM).[2]

o Cells are incubated for a prolonged period (e.g., 96 hours).[2]
o At the end of the incubation, MTS colorimetric assay reagent is added to each well.

o After a final incubation (e.g., 4 hours), the absorbance at 490 nm is measured using a
spectrophotometer.

o The absorbance, which is proportional to the number of viable cells, is used to calculate
the GI50 value.

4. In Vivo Tumor Xenograft Studies
» Objective: To evaluate the anti-tumor efficacy of Sapitinib in a living system.
o Methodology:

o Human tumor cells (e.g., LoVo, BT474c) are injected subcutaneously into
immunocompromised mice (e.g., nude or SCID mice).[2][7]

o Tumors are allowed to grow to a specified size (e.g., 100-200 mm3).

o Mice are randomized into vehicle control and treatment groups.
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o Sapitinib is administered orally at various doses (e.g., 6.25-50 mg/kg) on a defined
schedule (e.g., once daily).[10]

o Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.

o At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,
measuring levels of p-Akt, Ki67, or apoptosis markers).[2]

o Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle
control group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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